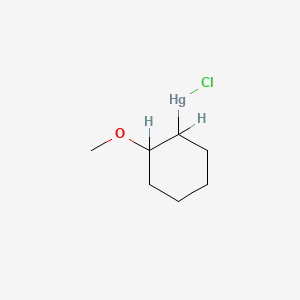
Chloro-(2-methoxycyclohexyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for chloro-(2-methoxycyclohexyl)mercury are not extensively documented. it is typically prepared through the reaction of mercury(II) chloride with 2-methoxycyclohexanol under controlled conditions . Industrial production methods for this compound are not well-established due to its specialized use in research.
Chemical Reactions Analysis
Chloro-(2-methoxycyclohexyl)mercury undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur, leading to the formation of mercury-containing byproducts.
Substitution: This compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chloro-(2-methoxycyclohexyl)mercury has several scientific research applications, including:
Mechanism of Action
The mechanism of action of chloro-(2-methoxycyclohexyl)mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The compound can bind to these molecules, disrupting their normal function and leading to various biological effects . The molecular targets and pathways involved in its action are not fully understood but are believed to involve the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Chloro-(2-methoxycyclohexyl)mercury can be compared with other mercury-containing compounds, such as:
Methylmercury chloride: Known for its high toxicity and environmental impact.
Phenylmercury acetate: Used as a preservative and fungicide.
Mercury(II) chloride: A common mercury compound with various industrial and research applications.
This compound is unique due to its specific structure and limited use in early discovery research .
Properties
CAS No. |
1123-76-8 |
|---|---|
Molecular Formula |
C7H13ClHgO |
Molecular Weight |
349.22 g/mol |
IUPAC Name |
chloro-(2-methoxycyclohexyl)mercury |
InChI |
InChI=1S/C7H13O.ClH.Hg/c1-8-7-5-3-2-4-6-7;;/h5,7H,2-4,6H2,1H3;1H;/q;;+1/p-1 |
InChI Key |
NNDBXPJODMMAPE-UHFFFAOYSA-M |
Canonical SMILES |
COC1CCCCC1[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















